Cas no 98121-41-6 (5,6-dichloropyridin-3-amine)
5,6-dichloropyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5,6-dichloropyridine
- 5,6-Dichloro-3-pyridinamine
- 5-Amino-2,3-dichloropyridine
- 5,6-dichloropyridin-3-amine
- AKOS005257571
- SY022518
- SCHEMBL195850
- 5-Amino-2.3-dichloropyridine, 97%
- CS-W010849
- SB76339
- MFCD03840434
- 5-Amino-2.3-dichloropyridine
- 98121-41-6
- GS-5052
- EN300-93603
- 5,6-dichloropyridine-3-amine
- AM20070155
- 3-Pyridinamine, 5,6-dichloro-
- J-516518
- AC-1176
- 5-Amino-2,3-dichloropyridine, 98%
- 5,6-Dichloropyridin-3-ylamine
- DTXSID10562008
- FT-0646783
- GEO-03657
-
- MDL: MFCD03840434
- Inchi: 1S/C5H4Cl2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
- InChI Key: XTCHZNJJTQACES-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)N)Cl
Computed Properties
- Exact Mass: 161.97500
- Monoisotopic Mass: 161.9751535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Melting Point: 111.0 to 115.0 deg-C
- PSA: 38.91000
- LogP: 2.55180
- Sensitiveness: Sensitive to heat and air
5,6-dichloropyridin-3-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H318
- Warning Statement: P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: S26; S36/37; S36
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
5,6-dichloropyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-dichloropyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000092-25g |
5-Amino-2,3-dichloropyridine |
98121-41-6 | 95% | 25g |
$337.86 | 2023-08-31 | |
| Alichem | A029000092-100g |
5-Amino-2,3-dichloropyridine |
98121-41-6 | 95% | 100g |
$1214.01 | 2023-08-31 | |
| Fluorochem | 049697-1g |
5,6-Dichloropyridin-3-amine |
98121-41-6 | 95% | 1g |
£19.00 | 2022-02-28 | |
| Fluorochem | 049697-10g |
5,6-Dichloropyridin-3-amine |
98121-41-6 | 95% | 10g |
£72.00 | 2022-02-28 | |
| Fluorochem | 049697-25g |
5,6-Dichloropyridin-3-amine |
98121-41-6 | 95% | 25g |
£147.00 | 2022-02-28 | |
| Apollo Scientific | OR315086-5g |
5,6-Dichloropyridin-3-amine |
98121-41-6 | 98% | 5g |
£59.00 | 2023-09-01 | |
| Apollo Scientific | OR315086-10g |
5,6-Dichloropyridin-3-amine |
98121-41-6 | 98% | 10g |
£78.00 | 2023-09-01 | |
| Apollo Scientific | OR315086-25g |
5,6-Dichloropyridin-3-amine |
98121-41-6 | 98% | 25g |
£153.00 | 2023-09-01 | |
| ChemScence | CS-W010849-5g |
3-Amino-5,6-dichloropyridine |
98121-41-6 | 99.85% | 5g |
$49.0 | 2022-04-26 | |
| ChemScence | CS-W010849-10g |
3-Amino-5,6-dichloropyridine |
98121-41-6 | 99.85% | 10g |
$83.0 | 2022-04-26 |
5,6-dichloropyridin-3-amine Suppliers
5,6-dichloropyridin-3-amine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 5,6-dichloropyridin-3-amine
Research Brief on 5,6-Dichloropyridin-3-amine (CAS: 98121-41-6) in Chemical Biology and Pharmaceutical Applications
5,6-Dichloropyridin-3-amine (CAS: 98121-41-6) is a halogenated pyridine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis and its potential biological activities. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and central nervous system (CNS) disorders. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5,6-dichloropyridin-3-amine as a precursor in the synthesis of kinase inhibitors targeting aberrant signaling pathways in non-small cell lung cancer (NSCLC). The researchers utilized a structure-activity relationship (SAR) approach, modifying the amine group to develop derivatives with enhanced selectivity for EGFR-T790M mutants. Notably, compound libraries derived from this scaffold exhibited nanomolar IC50 values in vitro, with one lead candidate showing promising tumor regression in xenograft models.
In antimicrobial research, 5,6-dichloropyridin-3-amine has been investigated for its potential to combat drug-resistant bacterial strains. A 2024 ACS Infectious Diseases paper reported its incorporation into novel quinolone hybrids, which demonstrated dual inhibition of DNA gyrase and topoisomerase IV in methicillin-resistant Staphylococcus aureus (MRSA). The chlorine substitutions at the 5- and 6-positions were found to be critical for membrane penetration and target binding, as confirmed by molecular docking studies and cryo-EM structural analysis.
The compound's physicochemical properties have also been systematically characterized in recent pharmaceutical development studies. Research published in Molecular Pharmaceutics (2024) employed advanced techniques like differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to analyze its polymorphic forms and stability under various humidity conditions. These studies are particularly relevant for formulation scientists working on salt selection and solid dispersion systems for improved bioavailability.
Emerging applications in CNS drug discovery have been reported, with several research groups exploring 5,6-dichloropyridin-3-amine derivatives as modulators of neurotransmitter receptors. A recent patent application (WO2023/154672) disclosed novel compounds showing selective agonism at serotonin 5-HT2C receptors, with potential applications in obesity and psychiatric disorders. The electron-withdrawing effects of the chlorine atoms were found to significantly influence receptor binding affinity and metabolic stability.
From a synthetic chemistry perspective, recent advances in catalytic amination and cross-coupling reactions have improved the efficiency of 5,6-dichloropyridin-3-amine production. A 2024 Organic Process Research & Development article detailed a continuous flow process using heterogeneous palladium catalysts, achieving >90% yield with excellent regioselectivity. This methodological innovation addresses previous challenges in large-scale production while reducing heavy metal contamination.
Ongoing clinical translation efforts are focusing on the safety profile of 5,6-dichloropyridin-3-amine-derived compounds. Recent toxicological studies using human hepatocyte models and in silico ADMET prediction platforms have provided valuable data on metabolic pathways and potential drug-drug interactions. These findings are informing the design of next-generation derivatives with optimized pharmacokinetic properties.
The collective research progress on 5,6-dichloropyridin-3-amine underscores its importance as a privileged scaffold in medicinal chemistry. Future directions likely include exploration of its applications in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and other cutting-edge therapeutic modalities. The compound's unique combination of synthetic accessibility and biological relevance positions it as a valuable tool for drug discovery in the coming decade.
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